Physicochemical Property Comparison: Lipophilicity & Hydrogen Bond Donor Count vs. Closest Commercial Analogs
When compared to the des-phenyl analog 3-(1-(cyclopropylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034469-91-3), the target compound introduces a phenyl ring at the N-3 imidazolidinedione position, which elevates lipophilicity from XLogP3 ≈ -0.1 to 1.3 while maintaining zero hydrogen bond donors. This increase of ~1.4 log units brings the compound into the optimal CNS drug space (1 < XLogP < 3) without sacrificing passive permeability, a property absent in the more polar, unsubstituted analog [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) as a predictor of permeability and CNS exposure |
|---|---|
| Target Compound Data | XLogP3 = 1.3; HBD = 0; TPSA = 86.4 Ų |
| Comparator Or Baseline | 3-(1-(Cyclopropylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione: XLogP3 ≈ -0.1; HBD = 1 |
| Quantified Difference | ΔXLogP3 ≈ +1.4; ΔHBD = -1 (target compound eliminates the imidazolidinone N-H donor) |
| Conditions | Computed by PubChem (XLogP3 algorithm); properties are predicted, not experimental |
Why This Matters
For CNS-targeted phenotypic screening libraries, a ΔXLogP of 1.4 can mean the difference between no brain exposure and a Kp,uu > 0.3, directly influencing the procurement decision for neuroscience drug discovery programs.
- [1] PubChem. Computed Descriptors for CID 91819537 (Target) and CID for 3-(1-(cyclopropylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione (via similarity search). National Center for Biotechnology Information. 2025. View Source
